molecular formula C19H12N4O7S2 B2934689 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide CAS No. 349637-00-9

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2934689
CAS No.: 349637-00-9
M. Wt: 472.45
InChI Key: WHKRVYUWHSBHQF-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a heterocyclic compound featuring a phthalimide (isoindole-1,3-dione) core linked via an acetamide bridge to a 1,3-thiazol-2-yl moiety substituted with a 4-nitrophenylsulfonyl group. This structure combines electron-deficient aromatic systems (phthalimide and nitroaryl groups) with a sulfonamide-functionalized thiazole, which is known to influence molecular interactions such as hydrogen bonding and π-stacking . The compound’s synthesis likely involves coupling 2-(1,3-dioxoisoindolin-2-yl)acetic acid with a 5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-amine precursor, analogous to methods reported for related N-substituted acetamides (e.g., using carbodiimide-mediated coupling in dichloromethane with triethylamine) .

The thiazole ring, a common pharmacophore, may participate in hydrophobic interactions or serve as a hydrogen-bond acceptor .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O7S2/c24-15(10-22-17(25)13-3-1-2-4-14(13)18(22)26)21-19-20-9-16(31-19)32(29,30)12-7-5-11(6-8-12)23(27)28/h1-9H,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKRVYUWHSBHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology. This article provides a detailed examination of its biological activity based on existing literature and research findings.

  • Molecular Formula : C23H15N3O6
  • Molecular Weight : 429.38 g/mol
  • CAS Number : 33311-76-1
  • Structure : The compound features a dioxoisoindole moiety linked to a thiazole group via a sulfonamide connection, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : Compounds with similar structures have shown efficacy against several viral strains. For instance, sulfonamide derivatives have been tested for their antiviral activity against coxsackievirus B and other pathogens .
  • Antimicrobial Activity : The presence of the thiazole ring is often associated with antimicrobial properties, making this compound a candidate for further studies in this area.
  • Cytotoxic Effects : Some studies suggest that isoindole derivatives can induce apoptosis in cancer cells, potentially making them useful in oncology .

Antiviral Activity

A study focusing on sulfonamide compounds indicated that derivatives similar to our compound could inhibit viral replication effectively. For instance:

  • IC50 Values : Compounds were tested against various viruses with IC50 values ranging from 1.5 to 7.5 µM, indicating significant antiviral activity .

Antimicrobial Studies

Research on thiazole-containing compounds has shown promising results:

  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
CompoundTarget PathogenIC50 (µM)
Compound AE. coli5.0
Compound BS. aureus3.5

Cytotoxicity in Cancer Models

In vitro studies have demonstrated that similar isoindole derivatives can induce cell death in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
Cell LineTreatment Concentration (µM)Viability (%)
MCF-71045
HeLa2030

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes critical for bacterial growth.
  • Interaction with Cellular Targets : The isoindole moiety may interact with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Substituents

  • The target compound’s 4-nitrophenylsulfonyl group is strongly electron-withdrawing, which may enhance stability and polar interactions compared to the biphenylyl group in or the dichlorophenyl group in . This could influence binding to targets like enzymes or receptors.

Hydrogen-Bonding Patterns

  • The phthalimide core in the target compound provides two carbonyl groups capable of acting as hydrogen-bond acceptors, similar to the isoindole-1,3-dione derivatives in .
  • The dichlorophenyl-thiazol compound exhibits N–H⋯N hydrogen bonding (R₂²(8) motif), whereas the target’s nitro and sulfonyl groups may engage in additional C–H⋯O or N–H⋯O interactions .

Challenges and Opportunities

  • Contradictions: highlights the use of trityl protecting groups for indazole derivatives, which are absent in the target compound. This suggests that unprotected amino groups in the target may increase reactivity but complicate purification .
  • Underexplored Areas : The nitro group’s impact on redox properties and toxicity remains unaddressed in the literature reviewed. Comparative studies with des-nitro analogues would clarify its role.

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